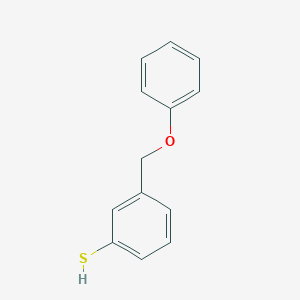![molecular formula C13H11FOS B8076660 3-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076660.png)
3-[(3-Fluorophenoxy)methyl]benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Traditional Preparation Methods: These may involve standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenations.
Advanced Preparation Methods: Recent advancements in synthetic chemistry have introduced more efficient and selective methods, including microwave-assisted synthesis, flow chemistry, and the use of novel catalysts.
Análisis De Reacciones Químicas
3-[(3-Fluorophenoxy)methyl]benzenethiol, like many organic compounds, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(3-Fluorophenoxy)methyl]benzenethiol has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or marker in biological assays.
Industry: It can be used in the production of materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-[(3-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
3-[(3-Fluorophenoxy)methyl]benzenethiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable structures or functional groups. For example:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
Propiedades
IUPAC Name |
3-[(3-fluorophenoxy)methyl]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(16)7-10/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRIFGCBXRMKDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)COC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S)COC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076592.png)
![4-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076597.png)
![3-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076603.png)
![2-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076607.png)
![5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076614.png)
![2-[(3,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076619.png)



![4-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076656.png)
![4-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076673.png)
![3-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076676.png)
![2-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076681.png)
![Propyl[2-(methylthio)phenyl] sulfide](/img/structure/B8076682.png)
